1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one
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Description
1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C23H22N4O3S2 and its molecular weight is 466.6g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one is a complex organic molecule that combines the structural motifs of tetrahydroisoquinolines and triazoles. This article explores its biological activity based on existing research findings.
Chemical Structure
The molecular structure features:
- A tetrahydroisoquinoline moiety known for its neuroactive properties.
- A triazolo-thiazole component which may contribute to its pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities including:
- Antioxidant properties
- Neuroprotective effects
- Potential anti-cancer activity
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
-
Receptor Modulation :
- The tetrahydroisoquinoline structure is known to modulate dopamine receptors, which may play a role in its neuroprotective effects.
-
Enzyme Inhibition :
- Potential inhibition of enzymes involved in oxidative stress pathways has been suggested.
-
Cell Signaling Pathways :
- The compound may influence signaling pathways related to apoptosis and cell survival.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Neuroprotective Study :
- Anti-Cancer Activity :
- Inflammation Reduction :
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-29-19-10-16-8-9-26(12-17(16)11-20(19)30-2)21(28)14-32-23-25-24-22-27(23)18(13-31-22)15-6-4-3-5-7-15/h3-7,10-11,13H,8-9,12,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKSUHGEABSVST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.